molecular formula C6H8Cl2N2O2S B3046473 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride CAS No. 1245823-83-9

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride

Cat. No.: B3046473
CAS No.: 1245823-83-9
M. Wt: 243.11
InChI Key: ZXLXSVUWCKMBIC-UHFFFAOYSA-N
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Description

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride is a chemical compound with the molecular formula C6H8Cl2N2O2S. It is a member of the pyrazole family, which is known for its diverse applications in medicinal chemistry, agrochemistry, and material science. This compound is characterized by the presence of a sulfonyl chloride group, which makes it a valuable intermediate in organic synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound, followed by chlorination and sulfonylation. One common method involves the reaction of 4-chloro-1-propyl-1H-pyrazole with chlorosulfonic acid under controlled conditions . The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are meticulously controlled to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pressure, are crucial for efficient production .

Chemical Reactions Analysis

Types of Reactions

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, alcohols, thiols

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Catalysts: Palladium, platinum

Major Products

The major products formed from these reactions include sulfonamides, sulfonates, and various heterocyclic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride is unique due to its sulfonyl chloride group, which imparts high reactivity and versatility in chemical synthesis. This makes it a valuable intermediate for the preparation of a wide range of bioactive compounds and materials .

Properties

IUPAC Name

4-chloro-2-propylpyrazole-3-sulfonyl chloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8Cl2N2O2S/c1-2-3-10-6(13(8,11)12)5(7)4-9-10/h4H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZXLXSVUWCKMBIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C=N1)Cl)S(=O)(=O)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8Cl2N2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901231572
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245823-83-9
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1245823-83-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Chloro-1-propyl-1H-pyrazole-5-sulfonyl chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901231572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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